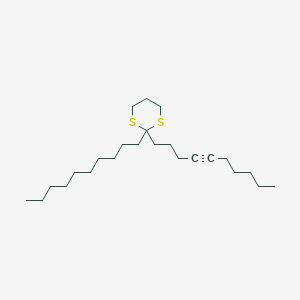
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane is an organic compound belonging to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane typically involves the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The dithiane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and oxone.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted dithianes.
Aplicaciones Científicas De Investigación
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane may have applications in various fields:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable thioacetals with carbonyl compounds. In biological systems, it may interact with enzymes or other proteins through its sulfur atoms and alkyne group.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: The parent compound of the dithiane family, used as a protecting group in organic synthesis.
2-Methyl-2-(methylthio)-1,3-dithiane: A similar compound with a methylthio substituent.
2-Phenyl-1,3-dithiane: A dithiane derivative with a phenyl group.
Propiedades
Número CAS |
54844-68-7 |
|---|---|
Fórmula molecular |
C24H44S2 |
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
2-decyl-2-dec-4-ynyl-1,3-dithiane |
InChI |
InChI=1S/C24H44S2/c1-3-5-7-9-11-13-15-17-20-24(25-22-19-23-26-24)21-18-16-14-12-10-8-6-4-2/h3-11,13,15-23H2,1-2H3 |
Clave InChI |
DOFUDAJPIIQDNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1(SCCCS1)CCCC#CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


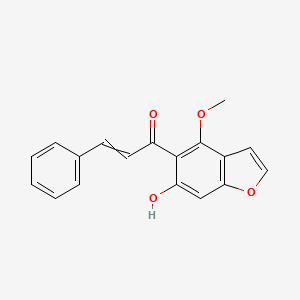
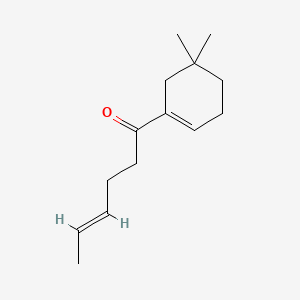
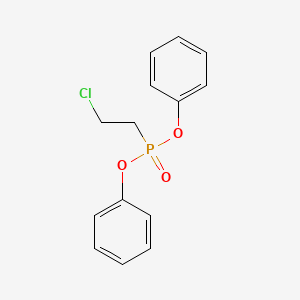
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
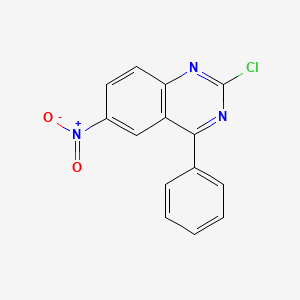
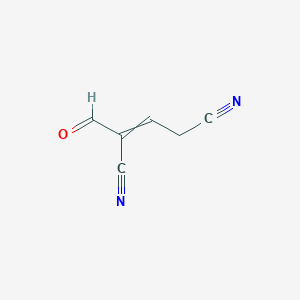
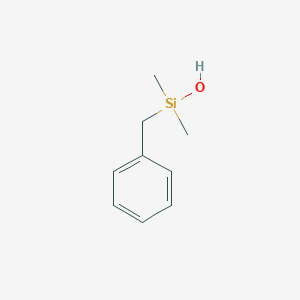
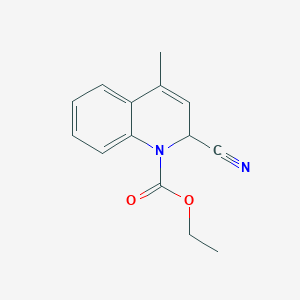
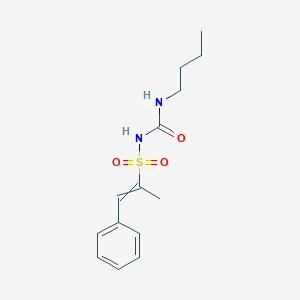
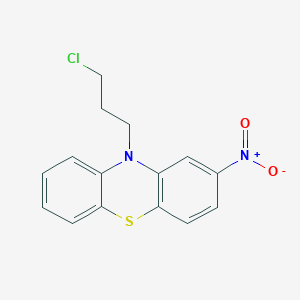
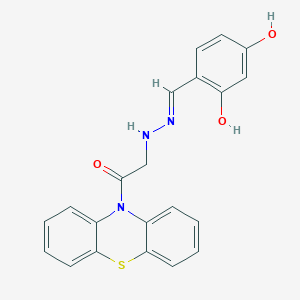
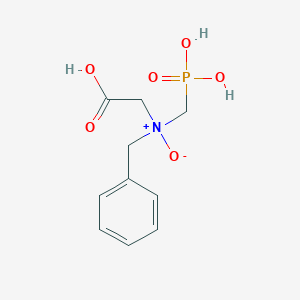
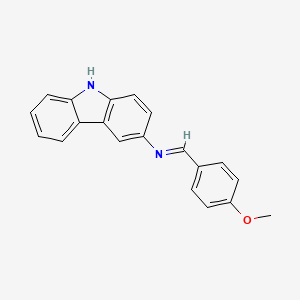
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)
